2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and an ethan-1-ol moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used in the synthesis of various biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring can influence the biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with fluoromethylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanal.
Reduction: Formation of 2-(3-(Methyl)pyrrolidin-1-yl)ethan-1-ol.
Substitution: Formation of 2-(3-(Substituted)pyrrolidin-1-yl)ethan-1-ol derivatives.
Scientific Research Applications
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol
- 2-(3-(Chloromethyl)pyrrolidin-1-yl)ethan-1-ol
- 2-(3-(Bromomethyl)pyrrolidin-1-yl)ethan-1-ol
Uniqueness
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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